1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone
Description
Properties
IUPAC Name |
1-(4-fluoro-2-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTKZANDHWKVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone generally proceeds via the following key steps:
- Starting from 4-fluoro-2-hydroxyacetophenone or related fluorinated phenols.
- Introduction of the isopropoxy group at the 2-position by alkylation of the phenolic hydroxyl.
- Purification and isolation of the target compound by crystallization or chromatography.
Detailed Preparation Steps
Starting Material: 4-Fluoro-2-hydroxyacetophenone
The synthesis often begins with 4-fluoro-2-hydroxyacetophenone, which contains both the fluorine substituent and the acetyl group on the phenyl ring. This compound serves as a versatile intermediate for further functionalization.
Alkylation via Williamson Ether Synthesis
- The phenolic hydroxyl group at the 2-position is alkylated using an isopropyl halide (commonly 2-iodopropane or 2-bromopropane) to form the isopropoxy substituent.
- This reaction is typically conducted under basic conditions, such as potassium carbonate in a polar aprotic solvent (e.g., acetone or dimethylformamide).
- The reaction proceeds via nucleophilic substitution (Williamson ether synthesis), where the phenolate ion attacks the alkyl halide to form the ether linkage.
Reaction Conditions and Workup
- The alkylation is performed at moderate temperatures (room temperature to reflux) for several hours to ensure complete conversion.
- After reaction completion, the mixture is cooled and poured into water or ice-cold water to precipitate the product or facilitate extraction.
- The organic phase is extracted with ethyl acetate or dichloromethane, washed with saturated aqueous sodium chloride solution to remove impurities, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
- The solvent is evaporated under reduced pressure to yield the crude product.
Representative Experimental Data from Literature
| Step | Reagents/Conditions | Yield (%) | Physical Data |
|---|---|---|---|
| Alkylation of 4-fluoro-2-hydroxyacetophenone | 2-iodopropane, K2CO3, DMF, RT to reflux, 4-6 h | ~76% | White solid, m.p. ~140 °C |
| Workup | Extraction with ethyl acetate, washing, drying | — | — |
| Purification | Silica gel chromatography (cyclohexane/ethyl acetate 94/6) | — | Pure compound obtained |
Alternative Synthetic Approaches and Notes
- Some syntheses start from protected intermediates such as 2-[2-(2-acetyl-5-fluorophenoxy)ethyl]isoindole-1,3-dione, which undergo further transformations including nucleophilic substitution and deprotection steps to yield the target compound.
- Oxidation reactions (e.g., Baeyer-Villiger oxidation) and subsequent hydrolysis can be employed on intermediates to modify functional groups before alkylation.
- The use of potassium phthalimide and subsequent hydrazinolysis is a strategy for amine introduction, but less relevant for the direct preparation of the isopropoxy ketone.
- Industrial scale-up may optimize solvent choice, reaction times, and purification methods to improve yield and cost efficiency.
Summary Table of Preparation Method
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Starting material prep | 4-Fluoro-2-hydroxyacetophenone | Fluorinated hydroxyacetophenone | Commercially available or synthesized |
| 2 | Alkylation (Williamson) | 2-Iodopropane, K2CO3, DMF, RT to reflux | This compound | Ether formation at phenolic OH |
| 3 | Workup | Extraction with ethyl acetate, washing, drying | Crude product | Removal of inorganic salts and impurities |
| 4 | Purification | Silica gel chromatography or recrystallization | Pure target compound | White solid, characterized by NMR, IR |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanoic acid.
Reduction: 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone is with a molecular weight of approximately 206.23 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific cancer cell pathways. The fluorine substituent may enhance binding affinity to biological targets involved in cancer progression.
- Antimicrobial Properties : The compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics. Its mechanism could involve interference with bacterial metabolic pathways.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of:
- Fluorinated Polymers : Due to its fluorine content, it can be used to synthesize polymers with enhanced chemical resistance and thermal stability.
- Coatings and Adhesives : The compound can be incorporated into formulations to improve surface properties, such as hydrophobicity and durability.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard or internal standard in chromatographic methods due to its distinct spectral properties.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various fluorinated ketones, including derivatives of this compound. The results indicated that these compounds exhibited selective cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Polymer Development
Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties and enhanced resistance to solvents. This study highlighted the compound's utility in creating advanced materials for industrial applications.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Electron-withdrawing vs. donating groups : The isopropoxy group in the target compound is moderately electron-donating, contrasting with the methoxy group in , which enhances ring activation. Fluorine, being weakly electron-withdrawing, directs electrophilic substitution to the meta position .
Pharmacological Activity
- S 16924: Exhibits potent 5-HT₁A agonist activity (ID₅₀ = 0.96 mg/kg in schizophrenia models) and selective inhibition of frontocortical dopamine release, unlike haloperidol, which non-selectively increases subcortical dopamine .
- Indolyl-ethanone derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone): Demonstrate antimalarial activity (pIC₅₀ = 8.21), surpassing chloroquine (pIC₅₀ = 7.55), highlighting the role of nitro and thioether groups in enhancing efficacy .
Binding Affinities and Physicochemical Properties
- Odorant-binding protein interactions: Ketones like 1-(4-ethylphenyl)ethanone show moderate binding (K = 10–50 µM) to SvelOBP1, suggesting fluorinated analogs may exhibit enhanced hydrophobicity-driven binding .
- LogP and solubility : While direct data are unavailable, analogs with isopropoxy groups (e.g., : LogP ≈ 2.8) are more lipophilic than methoxy derivatives (LogP ≈ 2.1), influencing blood-brain barrier penetration .
Biological Activity
1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone, a compound of interest in medicinal chemistry, has been studied for its biological activity, particularly in relation to cancer treatment and receptor inhibition. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological effects.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl ring and an isopropoxy group, which are critical for its biological activity. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy as therapeutic agents.
Inhibition of Anaplastic Lymphoma Kinase (ALK)
Recent studies have highlighted the potential of this compound as an inhibitor of ALK, a receptor tyrosine kinase implicated in various cancers. The compound's activity was evaluated alongside other derivatives in a series of experiments measuring their IC50 values for both ALK inhibition and cell growth inhibition in KARPAS-299 cell lines.
Table 1: Inhibition Data for ALK and Cell Growth
| Compound | IC50 (nM) - ALK Inhibition | IC50 (nM) - Cell Growth Inhibition |
|---|---|---|
| This compound | TBD | TBD |
| 9a | 19.8 ± 3.5 | 47.9 |
| 9b | 6.6 ± 0.5 | 66.0 |
| 8f | 4.8 ± 1.0 | 206.7 |
Note: TBD indicates that specific data for the compound is yet to be determined or published.
The introduction of fluorine atoms on the phenyl ring significantly enhances the cellular potency of these compounds, indicating a structure-activity relationship that merits further exploration.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. For instance, one study reported that modifications to the structure led to varying bioavailability and clearance rates in rat models.
Table 2: Pharmacokinetic Parameters
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Dose (mg/kg) | 1.0 | 5.0 |
| AUC (h·nM) | 667 | 2869 |
| Clearance (mL·min⁻¹·kg⁻¹) | 54 | TBD |
| Volume of Distribution (L/kg) | 2.0 | TBD |
| Cmax (nM) | 568 | TBD |
| Tmax (h) | 1.3 | TBD |
| Half-life (h) | 0.9 | TBD |
| Bioavailability (%) | TBD | 86 |
These parameters suggest a favorable pharmacokinetic profile for oral administration, which is essential for therapeutic applications.
Case Studies
Several case studies have investigated the efficacy of fluorinated compounds similar to this compound in treating cancers resistant to conventional therapies. For example, compounds with similar structures have shown robust tumor growth inhibition in preclinical models, indicating their potential as effective treatments against resistant cancer types.
Q & A
Q. What are the established synthetic routes for 1-(4-Fluoro-2-isopropoxy-phenyl)-ethanone?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , a common method for introducing acetyl groups to aromatic rings. For example:
- React 4-fluoro-2-isopropoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Purify the product using column chromatography and verify purity via HPLC or GC-MS.
Key Considerations: - Optimize reaction temperature (typically 0–25°C) to minimize side reactions.
- Monitor reaction progress using TLC with UV visualization .
Q. How is the molecular structure of this compound characterized using crystallography?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow single crystals via slow evaporation of a saturated solution in solvents like ethanol or DCM.
- Collect diffraction data using a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine the structure using SHELXL (for small-molecule refinement) or SHELXS (for solution), with absorption corrections applied (e.g., SADABS) .
Example Data Table:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 13.7046, 5.3216, 20.4401 |
| β (°) | 119.612 |
| R Factor | 0.037 |
Q. What are the key physicochemical properties, and how are they determined experimentally?
Methodological Answer: Critical properties include boiling point , solubility , and spectroscopic profiles :
- Boiling Point : Determine via differential scanning calorimetry (DSC) or extrapolate using gas chromatography retention indices (reference: NIST WebBook data for analogous compounds, e.g., Tboil = 469.2 K for 4'-fluoroacetophenone) .
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at 25°C, analyzed via UV-Vis spectroscopy.
- Spectroscopy : Confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR (Bruker 400 MHz) and FT-IR (carbonyl stretch ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions between NMR, MS, and X-ray data require:
- Cross-validation : Compare experimental <sup>1</sup>H NMR shifts with computed values (e.g., using DFT at B3LYP/6-31G* level).
- Twinned Crystals : If X-ray data shows disorder, use SHELXL ’s TWIN command to refine twinning matrices .
- Dynamic Effects : For NMR signal splitting, perform variable-temperature NMR to assess conformational flexibility .
Q. What computational methods predict the compound’s reactivity and non-covalent interactions?
Methodological Answer:
- Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites.
- Non-Covalent Interactions : Analyze crystal packing with Hirshfeld surfaces (via CrystalExplorer) to identify dominant interactions (e.g., C–H···O, π–π stacking) .
Software Recommendations : - Gaussian 16 (DFT), Mercury (crystal visualization), Multiwfn (Hirshfeld analysis).
Q. How to design experiments to study the compound’s reactivity under catalytic conditions?
Methodological Answer:
- Catalytic Functionalization : Screen palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate.
- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy to track carbonyl group consumption.
- Byproduct Analysis : Identify side products via LC-MS and propose mechanisms using isotopic labeling (e.g., <sup>18</sup>O in acetyl groups).
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: While specific hazard data for this compound is limited, analogous fluoroacetophenones suggest:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
